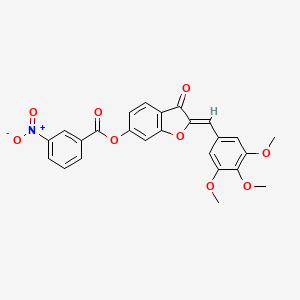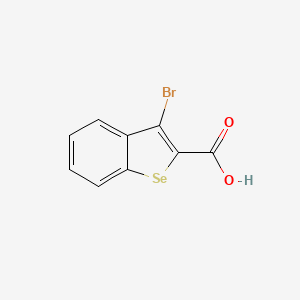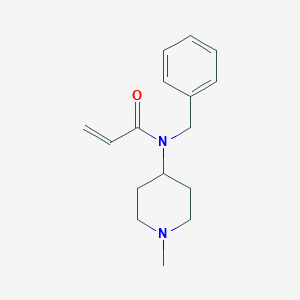
Bromomethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromomethanesulfonamide is a chemical compound with the CAS Number: 53412-78-5 . It has a molecular weight of 174.02 .
Molecular Structure Analysis
This compound contains a total of 9 bonds. There are 5 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 sulfonamide(s) (thio-/dithio-) .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 120-122 degrees Celsius .Aplicaciones Científicas De Investigación
Antioxidative and Chemopreventive Properties
Research on sulforaphane, a compound found in broccoli and other cruciferous vegetables, reveals its antioxidative, chemopreventive, and antitumor effects. Sulforaphane's capacity to modulate cellular mechanisms and pathways suggests potential applications of bromomethanesulfonamide in studying oxidative stress and cancer prevention, given any structural or functional similarities between the two compounds.
- Sulforaphane's antioxidative and chemopreventive roles have been extensively documented, showing significant potential in cancer prevention and therapy. Studies highlight its ability to induce apoptosis, inhibit cell proliferation, and modulate key cellular pathways, suggesting a framework for researching this compound's potential in similar contexts (Yagishita et al., 2019); (Dinkova-Kostova et al., 2017).
Biogas Production and Environmental Applications
The application of biomethane and the exploration of biogas production technologies offer a lens through which this compound's potential role in environmental science and renewable energy research might be inferred. Research on enhancing biomethane production through various means, including chemical treatments, could align with studying this compound's applications in similar processes.
- Innovations in biogas production, emphasizing the enhancement of biomethane quality and yield through chemical and technological methods, may present an avenue for applying this compound in environmental research or renewable energy studies. Exploring its potential role in such applications could be inspired by current methodologies aimed at improving biogas systems' efficiency and output (Richards & Zaili, 2020).
Nanomaterials in Biogas Enhancement
The exploration of nanomaterials to boost biogas production provides a scientific backdrop potentially relevant to this compound. The impact of nanoparticles on anaerobic digestion processes underscores the potential for chemical compounds to influence biogas yield and quality, suggesting a research area where this compound could be applied.
- The use of nanoparticles in enhancing anaerobic digestion and biogas production reflects the potential of chemical compounds to significantly impact renewable energy research. This area may offer insights into how this compound could be studied for its effects on similar processes, focusing on its potential to influence microbial activity or digestion efficiency (Dehhaghi et al., 2019).
Mecanismo De Acción
While the specific mechanism of action for Bromomethanesulfonamide is not available, sulfonamides, in general, inhibit the enzyme involved in the production of dihydrofolic acid, blocking bacterial biosynthesis of folic acid and, subsequently, pyrimidines and purines required for nucleic acid synthesis .
Safety and Hazards
Propiedades
IUPAC Name |
bromomethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4BrNO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNONNGLPOBGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53412-78-5 |
Source


|
| Record name | bromomethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2606513.png)



![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2606520.png)

![1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2606524.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2606526.png)

![7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)



![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2606534.png)